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Compound of Interest

Compound Name: Vardenafil Impurity 2

Cat. No.: B13444796

Get Quote

Introduction & Chemical Identity
Vardenafil Impurity 2 is a critical process-related impurity and reference standard used in the

impurity profiling of Vardenafil Hydrochloride (Levitra). Unlike the active pharmaceutical

ingredient (API), which possesses a propyl group at the C-7 position of the imidazo[5,1-f]

[1,2,4]triazine ring, Impurity 2 contains an ethoxycarbonyl (ethyl ester) moiety.

This structural deviation significantly alters the polarity and retention time during HPLC

analysis, necessitating a precise synthesis protocol for the generation of high-purity reference

standards.
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Parameter Detail

Common Name Vardenafil Impurity 2 (Ethyl Ester Analogue)

CAS Number 1417529-69-1

Chemical Name

Ethyl 2-(2-ethoxy-5-((4-ethylpiperazin-1-

yl)sulfonyl)phenyl)-5-methyl-4-oxo-3,4-

dihydroimidazo[5,1-f][1,2,4]triazine-7-

carboxylate

Molecular Formula C₂₃H₃₀N₆O₆S

Molecular Weight 518.59 g/mol

Appearance White to Off-white Solid

Origin
Process Impurity (via reagent contamination) /

Synthetic Reference Standard

Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the molecule into its core building blocks. The

synthesis mirrors the industrial route of Vardenafil but substitutes the N-butyrylating agent with

an N-oxalylating agent.

Strategic Disconnections:

Sulfonamide Bond: The final step involves coupling the sulfonyl chloride derivative with N-

ethylpiperazine.

Sulfonyl Group: Introduced via electrophilic aromatic substitution (Chlorosulfonation) on the

electron-rich ethoxyphenyl ring.

Imidazo-Triazine Core: Constructed via the cyclocondensation of 2-ethoxybenzamidrazone

with a modified amino acid derivative, N-(ethoxyoxalyl)-L-alanine.
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Vardenafil Impurity 2
(C23H30N6O6S)

Sulfonyl Chloride Intermediate
(Electrophilic Substitution)

Amidation (N-Ethylpiperazine)

7-Ethoxycarbonyl Imidazotriazine Core
(Cyclization Precursor)

Chlorosulfonation (ClSO3H)

Precursors:
1. 2-Ethoxybenzamidrazone
2. N-(Ethoxyoxalyl)-L-alanine

Cyclocondensation (POCl3)

Click to download full resolution via product page

Figure 1: Retrosynthetic breakdown of Vardenafil Impurity 2 showing the convergence of the

amidrazone and modified alanine fragments.

Detailed Synthesis Pathway
The synthesis is executed in four distinct stages. Each stage requires strict control of moisture

and temperature to prevent hydrolysis of the ester or sulfonyl chloride moieties.

Stage 1: Preparation of N-(Ethoxyoxalyl)-L-alanine
This step modifies the amino acid backbone to carry the ethyl ester functionality required for

the C-7 position.

Reagents: L-Alanine, Ethyl oxalyl chloride (Ethyl chlorooxoacetate), Triethylamine (TEA),

Dichloromethane (DCM).
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Mechanism: Nucleophilic acyl substitution.

Protocol:

Suspend L-Alanine (1.0 eq) in dry DCM at 0°C.

Add TEA (2.2 eq) to solubilize the amino acid as the triethylammonium salt.

Dropwise add Ethyl oxalyl chloride (1.1 eq) while maintaining temperature <5°C.

Stir at room temperature (RT) for 4 hours.

Workup: Wash with 1N HCl (to remove TEA), dry over Na₂SO₄, and concentrate to yield

the N-protected amino acid.

Stage 2: Construction of the Imidazo[5,1-f][1,2,4]triazine
Core
This is the critical ring-closure step. The N-modified alanine reacts with the amidrazone to form

the bicyclic heteroaromatic system.

Reagents: 2-Ethoxybenzamidrazone, N-(Ethoxyoxalyl)-L-alanine, Phosphorus Oxychloride

(POCl₃).

Mechanism: Condensation followed by dehydrative cyclization.

Protocol:

Dissolve N-(Ethoxyoxalyl)-L-alanine (1.0 eq) and 2-Ethoxybenzamidrazone (1.0 eq) in dry

toluene.

Add POCl₃ (3.0 eq) cautiously.

Heat to reflux (110°C) for 6–8 hours. Note: POCl₃ acts as both a dehydrating agent and

catalyst.

Quenching: Cool to RT and pour onto crushed ice/water mixture carefully to decompose

excess POCl₃.
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Neutralize with NaOH to pH ~7–8.

Extract with Ethyl Acetate, dry, and recrystallize from Ethanol.

Product: Ethyl 2-(2-ethoxyphenyl)-5-methyl-4-oxo-3,4-dihydroimidazo[5,1-f][1,2,4]triazine-

7-carboxylate.[1]

Stage 3: Chlorosulfonation
Electrophilic aromatic substitution introduces the sulfonyl chloride group at the para-position

relative to the ethoxy group on the phenyl ring.

Reagents: Chlorosulfonic acid (ClSO₃H), Thionyl Chloride (SOCl₂).

Critical Process Parameter (CPP): Temperature control is vital to prevent hydrolysis of the C-

7 ethyl ester.

Protocol:

Cool Chlorosulfonic acid (5.0 eq) to 0°C.

Portion-wise add the Stage 2 Intermediate.

Add Thionyl Chloride (2.0 eq) to ensure conversion of any sulfonic acid byproducts to the

chloride.

Stir at RT for 2 hours.

Quenching: Pour the reaction mass slowly onto ice (Exothermic!).

Filter the precipitated solid immediately. Do not delay, as the sulfonyl chloride is unstable

in water.

Dry the solid under vacuum at RT.

Stage 4: Coupling (Final API Impurity Synthesis)
The unstable sulfonyl chloride is coupled with N-ethylpiperazine to yield the final impurity.
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Reagents: N-Ethylpiperazine, Triethylamine (or DIPEA), Dichloromethane (DCM).

Protocol:

Dissolve the Stage 3 Sulfonyl Chloride in dry DCM.

Add Triethylamine (1.5 eq) as an acid scavenger.

Add N-Ethylpiperazine (1.1 eq) dropwise at 0°C.

Stir at RT for 1 hour.

Purification: Wash with water, brine, and dry over Na₂SO₄. Purify via Flash Column

Chromatography (MeOH/DCM gradient) to achieve >98% purity.

Process Flow & Mechanism Diagram
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Critical Process Parameters

Step 1: N-Acylation
L-Alanine + Ethyl Oxalyl Chloride

(Solvent: DCM, Base: TEA)

Step 2: Cyclization
+ 2-Ethoxybenzamidrazone
(Reagent: POCl3, Reflux)

 Intermediate 1
(N-Ethoxyoxalyl-Alanine)

Step 3: Chlorosulfonation
(Reagent: ClSO3H + SOCl2, 0°C)

 Intermediate 2
(7-Ethoxycarbonyl Core)

Step 4: Amidation
+ N-Ethylpiperazine

(Solvent: DCM, Base: TEA)

 Intermediate 3
(Sulfonyl Chloride)

Vardenafil Impurity 2
(Final Reference Standard)

 Yield: ~60-70%

Click to download full resolution via product page

Figure 2: Step-by-step reaction workflow for the synthesis of Vardenafil Impurity 2.

Analytical Characterization
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To validate the identity of the synthesized impurity, the following spectral data must be

confirmed.

Technique Expected Signal Characteristics

¹H-NMR (DMSO-d₆)

δ 1.35 (t, 3H): Ester -CH₂CH₃ (Distinct from

Vardenafil propyl signals).δ 4.38 (q, 2H): Ester -

OCH₂CH₃.δ 2.60 (s, 3H): 5-Methyl group on

triazine ring.δ 9.5-10.0: Absence of carboxylic

acid proton (confirms ester).

Mass Spectrometry (ESI)
[M+H]⁺ = 519.2 m/z. (Vardenafil is 489.2 m/z;

Impurity 2 is +30 amu due to EtOOC vs Propyl).

IR Spectroscopy

1735 cm⁻¹: Strong C=O stretch (Ester

carbonyl).1680 cm⁻¹: Amide C=O stretch

(Triazinone).

HPLC Retention

Impurity 2 is less lipophilic than Vardenafil due

to the ester oxygen but may elute closely

depending on pH. Typically RRT ~ 0.85 - 0.95

relative to Vardenafil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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